molecular formula C27H23N3O2S B2690117 4-benzoyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396722-65-9

4-benzoyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2690117
CAS No.: 396722-65-9
M. Wt: 453.56
InChI Key: XTWGDUKLCYCIKR-UHFFFAOYSA-N
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Description

4-benzoyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with the molecular formula C27H23N3O2S This compound is known for its unique structural features, which include a benzamide group, a thieno[3,4-c]pyrazole ring, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[3,4-c]pyrazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable Lewis acid catalyst.

    Attachment of the Benzamide Group: The final step involves the coupling of the benzamide group to the thieno[3,4-c]pyrazole ring through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or benzamide groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-benzoyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has shown potential as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical studies.

    Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can modulate signaling pathways involved in cell growth and proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzoyl-N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide
  • N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide
  • 4-benzoyl-N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide

Uniqueness

The uniqueness of 4-benzoyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzamide group, a thieno[3,4-c]pyrazole ring, and a benzoyl group makes it a versatile compound with a wide range of applications in various fields of research.

Biological Activity

4-benzoyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antitumor, anti-inflammatory, and antimicrobial properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate thieno[3,4-c]pyrazole derivatives with benzoyl chloride in the presence of a base. The structural elucidation is often confirmed using techniques such as NMR and X-ray crystallography.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. Compounds similar to this compound have shown significant activity against various cancer cell lines. For example:

  • Mechanism of Action : Many pyrazole derivatives inhibit key signaling pathways involved in tumor proliferation, such as the BRAF(V600E) pathway and EGFR signaling. This inhibition leads to reduced cell viability and increased apoptosis in cancer cells .
  • Case Study : A study evaluated a series of pyrazole derivatives for their ability to inhibit BRAF(V600E) and demonstrated that modifications to the phenyl ring significantly enhanced potency .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties :

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that similar compounds can significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
  • Case Study : A derivative demonstrated effective inhibition of nitric oxide production in RAW 264.7 macrophages, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored:

  • Broad-spectrum Activity : Pyrazole derivatives have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Case Study : A study on related pyrazole carboxamide derivatives revealed moderate to excellent antifungal activity against several phytopathogenic fungi .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound:

Structural FeatureEffect on Activity
Presence of dimethyl groupsEnhances lipophilicity and potency
Substitution on the phenyl ringModulates binding affinity to targets
Benzamide moietyContributes to overall stability

Properties

IUPAC Name

4-benzoyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-17-8-13-24(18(2)14-17)30-26(22-15-33-16-23(22)29-30)28-27(32)21-11-9-20(10-12-21)25(31)19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWGDUKLCYCIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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